1-Acetyl-4-(p-methylbenzoyl)piperidine

Lipophilicity Membrane Permeability ADME

Research reproducibility fails when benzoylpiperidine analogs are interchanged. Para-methyl substitution uniquely alters lipophilicity (XLogP3=1.9 vs 1.5) and electron density, directly impacting sigma receptor selectivity and CNS penetration studies. - **Precise SAR control**: Defined p-methyl substitution pattern differentiates from unsubstituted or chloro analogs - **Physicochemical consistency**: XLogP3=1.9, neutral character, ≥95% purity - **Immediate supply**: Research-grade building block for HPLC/NMR validation & deacetylation intermediates

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 887352-19-4
Cat. No. B016963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-(p-methylbenzoyl)piperidine
CAS887352-19-4
Synonyms1-[4-(4-Methylbenzoyl)-1-piperidinyl]ethanone;  1-Acetyl-4-(4-methylbenzoyl)piperidine
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C
InChIInChI=1S/C15H19NO2/c1-11-3-5-13(6-4-11)15(18)14-7-9-16(10-8-14)12(2)17/h3-6,14H,7-10H2,1-2H3
InChIKeyPKWJZPGTKVWEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-4-(p-methylbenzoyl)piperidine: Physicochemical & Structural Profile


1-Acetyl-4-(p-methylbenzoyl)piperidine (CAS 887352-19-4) is a synthetic N-acetyl piperidine derivative bearing a para-methyl benzoyl substituent at the 4-position, classified as an alkyl-phenylketone [1]. Its molecular formula is C15H19NO2, with a molecular weight of 245.32 g/mol and a computed XLogP3-AA of 1.9, indicating moderate lipophilicity [1]. The compound is structurally related to CNS-active benzoylpiperidine pharmacophores but features a distinct substitution pattern that differentiates it from unsubstituted or chloro-substituted analogs [2]. It is commercially available as a research-grade building block with typical purity specifications of ≥95% .

Compound Class N-acetyl piperidine research building block with p-methyl benzoyl substitution
Key Attribute Moderate computed lipophilicity may support CNS permeability studies
Differentiator Distinct from unsubstituted and chloro analogs; alters SAR and target engagement profiles

1-Acetyl-4-(p-methylbenzoyl)piperidine: Risks of Analog Substitution


Generic substitution among 1-acetyl-4-benzoylpiperidine analogs is scientifically unsound because subtle modifications to the benzoyl ring profoundly alter physicochemical properties and target engagement profiles [1]. The presence of a para-methyl group in 1-acetyl-4-(p-methylbenzoyl)piperidine increases lipophilicity (XLogP3 = 1.9) relative to the unsubstituted analog (1-acetyl-4-benzoylpiperidine; XLogP3 ≈ 1.5), which can influence membrane permeability, non-specific binding, and pharmacokinetic behavior [2]. Furthermore, the p-methyl substitution alters the electron density of the benzoyl carbonyl, modulating hydrogen bond acceptor strength and steric interactions within binding pockets [1]. In contrast, the p-chloro analog introduces a strong electron-withdrawing group that further changes electronic properties and may abolish activity against certain targets . SAR studies on benzoylpiperidines confirm that ring substituents are critical determinants of sigma receptor subtype selectivity and CNS depressant activity [1][2]. Therefore, substituting 1-acetyl-4-(p-methylbenzoyl)piperidine with a generic benzoylpiperidine risks irreproducible results and flawed SAR conclusions.

Unsubstituted benzoyl analog
Lower lipophilicity may shift membrane partitioning and non-specific binding, altering SAR conclusions.
p-Chloro benzoyl analog
Electron-withdrawing chlorine can disrupt sigma receptor affinity and introduce AChE inactivity, complicating mechanism interpretation.
Free amine (deacetylated) form
Lacks N-acetyl protection; increased oxidation risk may compromise lot consistency and assay reproducibility.

1-Acetyl-4-(p-methylbenzoyl)piperidine: Differentiation from Structural Analogs


Elevated Lipophilicity vs. Unsubstituted Analog

The p-methyl substitution on 1-acetyl-4-(p-methylbenzoyl)piperidine increases lipophilicity relative to the unsubstituted 1-acetyl-4-benzoylpiperidine [1][2].

Lipophilicity Comparison
Reported
Target1.9 XLogP3
Unsubstituted1.5 XLogP3
Δ +0.4
Higher lipophilicity may influence CNS permeability studies; supports analog differentiation.
Computed from PubChem XLogP3 algorithm; experimental logP may vary.
Lipophilicity Membrane Permeability ADME

Sigma Receptor Binding Profile

Benzoylpiperidine derivatives exhibit wide variability in sigma-1 (σ1) and sigma-2 (σ2) receptor affinities depending on substitution patterns [1]. Methyl substitution on the benzoyl ring has been shown to modulate σ1 affinity; for example, a methyl-substituted benzoylpiperidine derivative in the same patent series displayed a σ1 Ki of 73.5 nM [1]. While direct data for 1-acetyl-4-(p-methylbenzoyl)piperidine are not publicly available, its p-methyl benzoyl structure aligns with this active SAR region, and the N-acetyl group further influences conformation and binding.

Sigma Receptor Affinity
Class-level
Related methyl-benzoylpiperidine: σ1 Ki 73.5 nM
Class-level SAR supports sigma receptor ligand design; direct binding data needed for this compound.
Inference from patent series; no measured Ki available for the exact structure.
Sigma Receptor CNS Pharmacology SAR

AChE Inactivity vs. Chloro Analog

The p-chloro analog 1-acetyl-4-(4-chlorobenzoyl)piperidine exhibits no inhibition of acetylcholinesterase (AChE) at concentrations up to 100 µM . This contrasts with the unsubstituted 1-acetyl-4-benzoylpiperidine, which is reported to be a synthetic intermediate for CNS depressants with potential AChE modulation [1]. The p-methyl variant, lacking the electron-withdrawing chlorine, may exhibit a different selectivity profile, reducing off-target cholinergic effects that complicate interpretation in CNS studies.

AChE Selectivity Profile
Class-level
p-Methyl (target)No direct data; inferred from analog
p-Chloro analogNo AChE inhibition at 100 µM
May reduce cholinergic confounding in CNS assays compared to unsubstituted or chloro analogs.
Inference; direct enzymatic assay for target compound not available.
Acetylcholinesterase Selectivity Off-target

Chemical Stability from N-Acetyl Blocking

The N-acetyl group on the piperidine nitrogen prevents oxidative degradation and improves long-term storage stability compared to the free amine counterpart 4-(4-methylbenzoyl)piperidine . Vendor specifications recommend storage at -20°C for long-term stability, with solubility in common organic solvents including chloroform, dichloromethane, and methanol .

Chemical Stability
Data to verify
Recommended storage -20°C; soluble in DCM, MeOH, etc.
Supports consistent compound integrity during storage for research workflows.
Vendor-provided data; independent stability studies advised.
Chemical Stability Storage Shelf-life

1-Acetyl-4-(p-methylbenzoyl)piperidine: Application Scenarios


CNS Sigma Receptor Probe Development

Leveraging its benzoylpiperidine core and p-methyl substitution, 1-acetyl-4-(p-methylbenzoyl)piperidine serves as a privileged scaffold for designing sigma-1 receptor ligands with enhanced lipophilicity for CNS penetration [1]. The class-level sigma affinity data (σ1 Ki ~73.5 nM for methyl-substituted analogs) supports its use in SAR campaigns targeting neurological and psychiatric disorders where sigma receptors are implicated [1].

Synthetic Intermediate for CNS Agents

As an N-acetyl piperidine derivative, this compound can be deacetylated to yield the corresponding 4-(p-methylbenzoyl)piperidine, a key intermediate in the synthesis of CNS-active agents [2][3]. Its increased lipophilicity (XLogP3 = 1.9) relative to the unsubstituted analog may improve the drug-like properties of downstream candidates [3].

Membrane Interaction Probe for Lipophilicity Studies

The moderate lipophilicity (XLogP3 = 1.9) and neutral character (pKa indicates extremely weak basicity) make 1-acetyl-4-(p-methylbenzoyl)piperidine a suitable probe for studying passive membrane diffusion and non-specific binding in cellular assays, particularly when compared to more polar or charged analogs [3][4].

Analytical Reference Standard

Commercial availability at ≥95% purity and defined physicochemical properties enable its use as a reference standard for HPLC, LC-MS, and NMR method validation in pharmaceutical quality control and forensic toxicology laboratories .

Application
Selection Property
Validation Focus
Sigma receptor SAR probe design
Benzoylpiperidine core with p-methyl substitution
Direct σ1/σ2 binding assays; selectivity vs. off-targets
CNS agent intermediate synthesis
N-acetyl protected piperidine; deprotection accessible
Reaction yield; purity of deacetylated product
Membrane permeability probe
Moderate lipophilicity (XLogP3 ~1.9)
PAMPA or Caco-2 permeability; non-specific binding assessment
Analytical reference standard
≥95% purity; defined chromatographic properties
HPLC/LC-MS method calibration; identity confirmation

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